4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrolone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine .
Scientific Research Applications
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the nitrophenyl group can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine
- 3-(3-fluoro-4-methoxybenzoyl)propionic acid
Uniqueness
The uniqueness of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C24H21FN4O5 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21FN4O5/c1-15-6-7-17(13-19(15)25)22(30)20-21(16-4-2-5-18(12-16)29(33)34)28(24(32)23(20)31)10-3-9-27-11-8-26-14-27/h2,4-8,11-14,21,30H,3,9-10H2,1H3/b22-20- |
InChI Key |
BXDRXLSDXAHKFQ-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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